3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate

Description

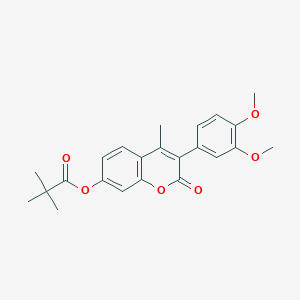

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 2,2-dimethylpropanoate (pivalate) ester at position 5. The pivalate ester contributes to lipophilicity, which may improve membrane permeability and metabolic stability compared to free carboxylic acids or smaller esters .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-13-16-9-8-15(28-22(25)23(2,3)4)12-18(16)29-21(24)20(13)14-7-10-17(26-5)19(11-14)27-6/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXSBCCEIOAMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 2,2-dimethylpropanoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds containing the chromenone structure exhibit significant antioxidant activity. Studies have shown that 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

1.2 Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8 in response to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.

1.3 Anticancer Potential

Preliminary studies have indicated that this chromenone derivative possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, by modulating key signaling pathways involved in cell survival and proliferation .

Pharmacological Studies

2.1 Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of various molecular targets. For instance, it has been reported to inhibit specific kinases involved in cancer progression and inflammation .

2.2 Formulation Development

Due to its lipophilic nature, this compound is being explored for formulation into drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance bioavailability and targeted delivery to diseased tissues .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated the free radical scavenging ability | Showed significant inhibition of oxidative stress markers |

| Anti-inflammatory Research | Investigated cytokine production | Inhibited IL-6 and IL-8 secretion in cultured cells |

| Cancer Cell Line Studies | Assessed cytotoxic effects on cancer cells | Induced apoptosis and inhibited cell proliferation |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

3,4-Dimethoxyphenyl Group

Compounds bearing 3,4-dimethoxyphenyl substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) from , exhibit strong free radical scavenging (IC₅₀ = 8.2 μM) and antioxidant capacity due to the electron-donating methoxy groups. Similarly, the 3,4-dimethoxyphenyl moiety in the target coumarin derivative may confer comparable antioxidant properties .

Ester Functionalization

The pivalate ester in the target compound contrasts with the acryloyl groups in ’s curcumin analogs (e.g., 2e and 3e). For instance, pivalate esters are less prone to hydrolysis than methyl or ethyl esters, prolonging in vivo activity .

Core Structure Differences

Coumarin vs. Cyclopentanone/Cyclohexanone Cores

The target compound’s coumarin core differs from the cyclopentanone/cyclohexanone scaffolds in . Coumarins are known for diverse bioactivities, including anticoagulant and anti-inflammatory effects, whereas cyclopentanone derivatives (e.g., 3d in ) exhibit angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.9 μM). The rigid coumarin structure may favor interactions with specific targets, such as kinases or proteases, distinct from the flexible cyclohexanone-based inhibitors .

Physical-Chemical Properties

Lipophilicity and Solubility

The pivalate ester increases the logP value of the target compound compared to simpler esters or carboxylic acids. For example, 3-(3,4-dimethoxyphenyl)propionic acid () has a melting point of 96–97°C and moderate water solubility due to its carboxylic acid group. In contrast, the pivalate ester likely reduces aqueous solubility but enhances cell membrane permeability, a critical factor for oral bioavailability .

Research Implications

Comparative studies with ’s analogs highlight the need for empirical testing to validate its bioactivity profile. Additionally, crystallographic analysis using tools like SHELXL () could elucidate its binding modes and guide optimization .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22O6. The structure features a chromenone core substituted with a dimethoxyphenyl group and a dimethylpropanoate moiety. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

- Inhibiting specific enzymes involved in inflammatory pathways.

- Modulating receptor activity , potentially affecting cellular signaling cascades.

- Scavenging free radicals , thereby reducing oxidative stress.

Anticancer Activity

Research has indicated that chromenone derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against these cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

In vitro studies have shown that chromenone derivatives possess antimicrobial properties. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 15 to 50 µg/mL, indicating moderate antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring the inhibition of cyclooxygenase (COX) enzymes. Compounds structurally related to this compound showed IC50 values between 20 to 40 µM in inhibiting COX-1 and COX-2 activities .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent study investigated the effects of various chromenone derivatives on MCF-7 cells. The results indicated that specific substitutions on the chromenone core significantly enhanced cytotoxicity compared to non-substituted analogs. The study highlighted the importance of methoxy groups in increasing lipophilicity and cellular uptake .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of chromenones against common pathogens. The findings revealed that compounds with a dimethoxy substitution pattern exhibited superior efficacy against both Gram-positive and Gram-negative bacteria compared to their counterparts without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.